molecular formula C10H14O2 B8699884 4-Prop-2-ynylcyclohexanecarboxylic acid CAS No. 250682-80-5

4-Prop-2-ynylcyclohexanecarboxylic acid

Cat. No. B8699884
M. Wt: 166.22 g/mol
InChI Key: ZYJXERACFBLAME-UHFFFAOYSA-N
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Description

4-Prop-2-ynylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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properties

CAS RN

250682-80-5

Product Name

4-Prop-2-ynylcyclohexanecarboxylic acid

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-prop-2-ynylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,8-9H,3-7H2,(H,11,12)

InChI Key

ZYJXERACFBLAME-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of chromium trioxide (600 mg, 6.0 mmol) in 1.5 M H2SO4 (2.6 mL, 150 mmol) was cooled to 5° C. and added to a solution of 86 (280 mg, 1.84 mmol) in acetone (15 mL). The mixture was allowed to warm to room temperature and allowed to stir overnight. Isopropanol (4 mL) was added to the green/black solution, which turned light blue after 1 hr. After adding water (15 mL), the solution was extracted with CHCl3 (6×25 mL). The organic layers were pooled and concentrated in vacuo to yield a white solid. The solid was dissolved in ether (50 mL) and extracted with 1 M NaOH (2×30 mL). The basic extracts were pooled, acidified w/10% HCl, and re-extracted with ether (3×30 mL). The ether layers were combined, dried with sodium sulfate and concentrated in vacuo to yield a white solid. The product was recrystallized from acetone/water to yield 88 (222 mg, 73%) as white needles: mp 84-85° C.; 1H NMR (CDCl3) δ 2.30-2.23 (m, 1H), 2.17-2.11 (m, 2H), 2.07-2.03 (m, 2H), 1.97-1.91 (m, 3H), 1.51-1.39 (m, 3H), 1.13-1.01 (m, 2H); 13C NMR (CDCl3) δ 182.5, 83.8, 69.6, 40.7, 37.7, 32.3, 29.6, 26.5; APCI m/z (rel intensity) 165 (M−, 100).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Five
Quantity
600 mg
Type
catalyst
Reaction Step Five
Name
Yield
73%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of chromium trioxide (1.1 g, 11 mmol) in 1.5 M sulfuric acid (40 mL, 27 mmol) was maintained at 0° C. while 5.3 (0.46 g, 3 mmol) in 80 mL of acetone was added over 2 hours. The reaction was then stirred for an additional 2 hours at room temperature. The reaction mixture was diluted with ether (200 mL) and extracted 2 times with water. The organics were dried with sodium sulfate. The solvent was removed under reduced pressure and the product was purified by chromatography on silica gel column eluting with acetone-dichloromethane (70:30) to give 5.4 (75%). 1H NMR (300 MHz, CDCl3) δ 2.24 (dt, J=3.66, 12.1 Hz, 1H), 2.10 (dd, J=2.7, 6.5 Hz, 2H), 2.04–1.89 (m, 5H), 1.76 (d, J=2.3 Hz, 1H), 1.43 (dq, J=3.28, 13.1 Hz, 2H), 1.03 (dq, J=3.28, 13.1 Hz, 2H). 13C NMR (300 MHz, CDCl3) δ183.2, 83.3, 69.9, 43.4, 36.7, 31.8, 28.9, 26.3.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
Yield
75%

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